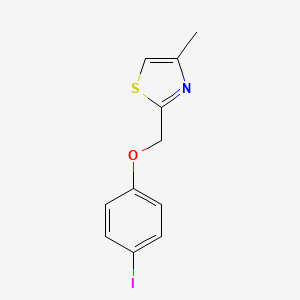

2-((4-Iodophenoxy)methyl)-4-methylthiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10INOS |

|---|---|

Molecular Weight |

331.17 g/mol |

IUPAC Name |

2-[(4-iodophenoxy)methyl]-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-4-2-9(12)3-5-10/h2-5,7H,6H2,1H3 |

InChI Key |

NOWLUJYDTMJVGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)COC2=CC=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Iodophenoxy Methyl 4 Methylthiazole

Retrosynthetic Analysis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole

A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points. The most evident disconnection is at the ether linkage, which is a common and reliable bond formation in organic synthesis. This leads to two key precursors: 4-iodophenol (B32979) and a reactive derivative of 2-methyl-4-methylthiazole, such as 2-(halomethyl)-4-methylthiazole or 2-hydroxymethyl-4-methylthiazole. This disconnection is based on well-established etherification strategies like the Williamson ether synthesis or the Mitsunobu reaction.

A further disconnection of the 2-substituted-4-methylthiazole core itself leads to simpler, acyclic starting materials. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, can be retrosynthetically cleaved to reveal precursors suitable for the renowned Hantzsch thiazole synthesis. This approach typically involves the condensation of an α-haloketone and a thioamide. In this case, the 4-methylthiazole (B1212942) scaffold can be traced back to chloroacetone and a suitable thioamide derivative. This two-pronged retrosynthetic strategy provides a clear and versatile roadmap for the synthesis of the target compound.

Established Synthetic Routes to the this compound Scaffold

Established synthetic routes to this compound are typically multi-step processes that involve the initial construction of the thiazole ring followed by its functionalization.

Thiazole Ring Formation Strategies for this compound Precursors

The most prominent and widely employed method for the synthesis of the 4-methylthiazole core is the Hantzsch thiazole synthesis. orgsyn.orgwikipedia.org This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the preparation of a 2-amino-4-methylthiazole precursor, chloroacetone is reacted with thiourea. orgsyn.org The reaction is typically carried out in a suitable solvent such as water or ethanol, and often with heating to drive the reaction to completion. orgsyn.org This method provides a high yield of the desired 2-amino-4-methylthiazole, which serves as a versatile intermediate for further functionalization.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| Chloroacetone | Thiourea | 2-Amino-4-methylthiazole | Water, reflux | 70-75% orgsyn.org |

Functionalization at the Thiazole 2-Position: Introduction of the (4-Iodophenoxy)methyl Moiety

The introduction of the (4-iodophenoxy)methyl group at the 2-position of the thiazole ring is a critical step that can be achieved through several synthetic transformations. A common strategy involves the conversion of an initial functional group at the 2-position into a suitable handle for the subsequent etherification.

One established pathway begins with the readily available 2-amino-4-methylthiazole. The amino group can be converted to a halogen via a Sandmeyer-type reaction . wikipedia.orgorganic-chemistry.org This involves diazotization of the amino group with a nitrite source in the presence of a mineral acid, followed by treatment with a copper(I) halide salt (e.g., CuCl, CuBr) to introduce the corresponding halogen at the 2-position.

Once the 2-halo-4-methylthiazole is obtained, it can be converted to the desired 2-(hydroxymethyl)-4-methylthiazole. This can be achieved through a Grignard reaction , where the 2-halothiazole is first converted to a Grignard reagent by reaction with magnesium metal, followed by quenching with formaldehyde. masterorganicchemistry.comgoogle.comaskfilo.com Alternatively, the 2-halo-4-methylthiazole can be subjected to nucleophilic substitution with a protected form of methanol (B129727), followed by deprotection. Another route involves the direct reduction of a 2-carboxy-4-methylthiazole derivative, which can be prepared from the 2-amino precursor via Sandmeyer cyanation followed by hydrolysis.

With the 2-(hydroxymethyl)-4-methylthiazole in hand, the crucial ether linkage can be formed. The Williamson ether synthesis is a classic and effective method, involving the deprotonation of 4-iodophenol with a suitable base (e.g., sodium hydride) to form the phenoxide, which then acts as a nucleophile to displace a leaving group from a 2-(halomethyl)-4-methylthiazole. The 2-(halomethyl) derivative can be prepared from the corresponding 2-(hydroxymethyl)thiazole using a standard halogenating agent like thionyl chloride or phosphorus tribromide.

Alternatively, the Mitsunobu reaction offers a milder approach for the direct coupling of 2-(hydroxymethyl)-4-methylthiazole with 4-iodophenol. organic-chemistry.orgnih.gov This reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the dehydrative coupling.

| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents | Product |

| 2-Amino-4-methylthiazole | - | Sandmeyer Reaction | NaNO₂, HCl, CuX | 2-Halo-4-methylthiazole |

| 2-Halo-4-methylthiazole | Formaldehyde | Grignard Reaction | Mg, THF | 2-Hydroxymethyl-4-methylthiazole |

| 2-Hydroxymethyl-4-methylthiazole | 4-Iodophenol | Williamson Ether Synthesis | NaH, SOCl₂ (for activation) | This compound |

| 2-Hydroxymethyl-4-methylthiazole | 4-Iodophenol | Mitsunobu Reaction | PPh₃, DEAD/DIAD | This compound |

Strategies for Introducing the 4-Methyl Group on the Thiazole Ring

The introduction of the 4-methyl group onto the thiazole ring is most conveniently and efficiently achieved during the initial ring formation step. As highlighted in the Hantzsch thiazole synthesis, the use of chloroacetone as the α-haloketone component directly and regioselectively installs the methyl group at the 4-position of the resulting thiazole ring. orgsyn.org This strategy is highly reliable and is the most common approach for the synthesis of 4-methylthiazole derivatives.

Novel Synthetic Approaches and Catalytic Routes for this compound

In recent years, the development of more efficient and atom-economical synthetic methods has been a major focus in organic chemistry. This includes the exploration of novel one-pot reactions and the application of transition metal catalysis for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Syntheses of this compound and its Precursors

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of carbon-heteroatom bonds, including the C-O bond in ethers. nih.gov A modern approach to the synthesis of the target molecule could involve a palladium-catalyzed cross-coupling reaction between a suitable 2-functionalized-4-methylthiazole and 4-iodophenol. For instance, a 2-halo-4-methylthiazole could be coupled with 4-iodophenol in the presence of a palladium catalyst, a suitable ligand, and a base. This would offer an alternative to the classical Williamson ether synthesis, potentially with milder reaction conditions and broader substrate scope.

| Catalytic Approach | Precursor 1 | Precursor 2 | Catalyst System | Key Advantage |

| Palladium-Catalyzed Etherification | 2-Halo-4-methylthiazole | 4-Iodophenol | Pd catalyst, ligand, base | Milder conditions, broader scope |

| One-Pot Thiazole Synthesis | α-Bromo-1,3-diketone (in situ) | Thioamide | Solvent-free | Step and atom economy |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound primarily focuses on the Williamson ether synthesis step, which is the key bond-forming reaction. This reaction typically involves the coupling of 4-iodophenol with a 2-(halomethyl)-4-methylthiazole. Traditional methods often utilize volatile organic solvents and strong bases, which can generate significant waste.

Alternative Solvents and Catalysts: To align with green chemistry principles, the use of more environmentally benign solvent systems is a key consideration. Research into Williamson ether synthesis has demonstrated the utility of greener solvents. For instance, the use of aqueous media in conjunction with a phase-transfer catalyst, such as tetrabutylammonium bromide, can facilitate the reaction between the water-insoluble reactants. This approach minimizes the use of volatile organic compounds (VOCs). utahtech.edu Another green alternative is the use of solvent-free conditions, where the reaction is carried out by heating a mixture of the phenol, alkylating agent, and a solid base like potassium carbonate or sodium bicarbonate. researchgate.net This method reduces solvent waste and can lead to high purity products with rapid reaction times. researchgate.net

Atom Economy and Waste Reduction: A significant advancement in making the Williamson ether synthesis greener is the use of weaker alkylating agents at high temperatures. acs.orgresearchgate.net For example, a catalytic process has been developed that allows for the use of alcohols as alkylating agents at temperatures above 300°C. acs.orgresearchgate.net This method avoids the production of salt byproducts, a common issue in traditional Williamson synthesis, thereby improving atom economy. acs.orgresearchgate.net While this high-temperature approach is more suitable for industrial-scale production, it highlights a potential pathway for a more sustainable synthesis of aryl ethers. acs.org

The synthesis of the 2-(halomethyl)-4-methylthiazole precursor also presents opportunities for applying green chemistry. For example, the synthesis of 2-chloro-5-chloromethylthiazole can be achieved from 1,3-dichloropropenes, which are industrial byproducts. semanticscholar.org Utilizing such feedstocks can contribute to a more circular economy.

Photochemical and Electrochemical Synthetic Transformations

While specific photochemical or electrochemical methods for the direct synthesis of this compound have not been extensively reported, analogous transformations in ether synthesis suggest potential applications.

Electrochemical Synthesis: Electrochemical methods offer a promising alternative to traditional chemical oxidation or reduction steps in a synthetic sequence. In the context of ether synthesis, electrochemistry can be employed to generate reactive intermediates under mild conditions. For instance, the Hofer-Moest reaction, an electrochemical method, can generate carbocations from carboxylic acids, which can then be trapped by alcohols to form ethers. google.com While this is particularly useful for the synthesis of hindered ethers, the underlying principle of electrochemically generating a reactive species could potentially be adapted.

A plausible, though hypothetical, electrochemical approach for the synthesis of the target molecule could involve the anodic oxidation of a suitable precursor to generate a reactive intermediate that then couples with 4-iodophenol. This would avoid the use of harsh chemical oxidants.

Photochemical Synthesis: Photochemical reactions utilize light to induce chemical transformations and can offer unique reactivity. While the direct photochemical coupling of 4-iodophenol and a thiazole derivative to form the ether linkage is not a standard transformation, photochemistry could be envisioned in the synthesis of the thiazole ring itself. For example, photochemical cyclization reactions are known to form various heterocyclic systems. However, the more common application of photochemistry in related syntheses is in [2+2] cycloadditions, which are key steps in the synthesis of complex molecules but not directly applicable to the formation of the target compound's core structure.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of the synthesis of this compound would center on the Williamson ether synthesis of 4-iodophenol and a 2-(halomethyl)-4-methylthiazole, such as 2-(chloromethyl)-4-methylthiazole. Key parameters for optimization include the choice of base, solvent, temperature, and the potential use of a catalyst.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile. wikipedia.orgmasterorganicchemistry.com Therefore, conditions that favor this mechanism will lead to higher yields. The alkylating agent should ideally be a primary halide to minimize competing elimination reactions. wikipedia.orgbyjus.com

Influence of Reaction Parameters:

Base: A variety of bases can be used to deprotonate the 4-iodophenol. Common choices for the synthesis of aryl ethers include sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). sigmaaldrich.com The strength of the base can influence the reaction rate.

Solvent: The choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often effective as they can solvate the cation of the phenoxide salt, leaving the anionic nucleophile more reactive. francis-press.comlibretexts.org The use of the parent alcohol as a solvent is also a common practice. masterorganicchemistry.com

Temperature: The reaction temperature will affect the rate of reaction. Generally, heating the reaction mixture is necessary to achieve a reasonable reaction time. However, excessively high temperatures can lead to side reactions and decomposition of the product.

Catalyst: Phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), can be employed, particularly in biphasic systems, to facilitate the transfer of the phenoxide nucleophile into the organic phase where the alkyl halide resides. utahtech.edu

An illustrative optimization table for the synthesis is presented below. The yields are hypothetical and for demonstration purposes.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH | Ethanol | 80 | 12 | 65 |

| 2 | K₂CO₃ | DMF | 100 | 8 | 85 |

| 3 | Cs₂CO₃ | Acetonitrile | 80 | 6 | 92 |

| 4 | NaOH/TBAB | Toluene/H₂O | 90 | 10 | 78 |

Stereoselective Synthesis of Chiral Analogs of this compound (if applicable)

The target molecule, this compound, is achiral and therefore does not have enantiomers. Consequently, a stereoselective synthesis is not applicable to the compound itself.

However, it is possible to synthesize chiral analogs of this compound. Chirality could be introduced by modifying the core structure, for example, by introducing a stereocenter on the methyl group of the thiazole (e.g., replacing it with a chiral alkyl group) or on the phenoxy ring.

Should a chiral analog be desired, a stereoselective synthetic approach would be necessary. This could involve several strategies:

Use of a Chiral Starting Material: The synthesis could commence with a chiral precursor. For instance, a chiral 2-(halomethyl)thiazole derivative or a chiral substituted 4-iodophenol could be used in the Williamson ether synthesis.

Asymmetric Catalysis: An asymmetric catalyst could be employed to introduce stereoselectivity in one of the key bond-forming steps. For example, if the thiazole ring were to be constructed in a way that generates a stereocenter, a chiral catalyst could be used to favor the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to one of the reactants to direct the stereochemical outcome of a reaction, and then subsequently removed.

While there is no specific literature on the stereoselective synthesis of chiral analogs of this compound, the principles of asymmetric synthesis are well-established for thiazole-containing compounds. For example, stereoselective syntheses of various thiazole derivatives have been reported, demonstrating the feasibility of controlling stereochemistry in these systems. nih.govnih.gov

Mechanistic Investigations and Reactivity of 2 4 Iodophenoxy Methyl 4 Methylthiazole

Reaction Kinetics and Thermodynamics Pertaining to Transformations of 2-((4-Iodophenoxy)methyl)-4-methylthiazole

The kinetics and thermodynamics of reactions involving this compound are dictated by the specific transformation being considered. The most probable reactions involve the highly reactive carbon-iodine bond in metal-catalyzed cross-coupling reactions.

In reactions such as the Suzuki-Miyaura coupling, the oxidative addition of the aryl iodide to a palladium(0) complex is generally considered the rate-determining step of the catalytic cycle. rsc.orgchemrxiv.org Kinetic studies on analogous systems, such as the coupling of 1-iodo-4-methoxybenzene with phenylboronic acid, provide insight into the reaction rates. researchgate.net The reaction rate is dependent on the concentration of the aryl halide and the palladium catalyst. libretexts.org For aryl iodides, the binding of the iodoarene to the palladium catalyst can be the first irreversible step, preceding the oxidative addition itself. chemrxiv.org Apparent activation energies for Suzuki couplings involving iodoarenes are generally lower than those for the less reactive bromoarenes, reflecting the weaker C-I bond. researchgate.net

Thermodynamically, cross-coupling reactions are typically highly favorable. The formation of a stable carbon-carbon bond and inorganic salt byproducts provides a strong driving force for the reaction to proceed to completion.

Ether cleavage, another potential transformation, is typically conducted under harsh, acidic conditions. The kinetics of this reaction would be dependent on the concentration of the ether, the acid, and the nucleophile. The reaction is thermodynamically driven by the formation of more stable alcohol (phenol) and alkyl halide products.

Characterization of Reaction Intermediates and Transition States in this compound Chemistry

While specific intermediates for reactions of this compound have not been isolated and characterized, their structures can be postulated based on established mechanisms for analogous transformations.

In Palladium-Catalyzed Cross-Coupling: The catalytic cycle involves several key intermediates. libretexts.org

Oxidative Addition Complex: After the initial oxidative addition, a square planar Palladium(II) intermediate, Ar-Pd(II)-I(L)2 (where Ar is the 4-((4-methylthiazol-2-yl)methoxy)phenyl group and L is a ligand), is formed.

Transmetalation Intermediate: Following transmetalation with an organoboron reagent (in Suzuki coupling) or an organostannane (in Stille coupling), an intermediate of the type Ar-Pd(II)-R(L)2 is generated. youtube.com

Reductive Elimination: This intermediate undergoes reductive elimination, often through a three-coordinate transition state, to yield the final product and regenerate the Pd(0) catalyst.

In Lithium-Halogen Exchange: The reaction of the aryl iodide with an organolithium reagent like n-butyllithium or t-butyllithium is believed to proceed through a hypervalent iodine "ate-complex" intermediate ([Ar-I-R]Li). harvard.edu Evidence for such intermediates has been provided by spectroscopic studies and X-ray crystallography of related complexes. harvard.edu This step is typically extremely fast, often complete within minutes at low temperatures (-78 °C or below). harvard.eduresearchgate.net

In Acid-Catalyzed Ether Cleavage: The reaction initiates with the protonation of the ether oxygen by a strong acid (e.g., HI), forming an oxonium ion intermediate. masterorganicchemistry.com This protonation converts the alkoxy group into a good leaving group. A nucleophile, such as the iodide ion, then attacks the methyl carbon in a bimolecular (SN2) fashion, passing through a five-coordinate transition state to yield the cleaved products. masterorganicchemistry.comwikipedia.org

Role of the Iodine Atom in the Reactivity Profile of this compound

The iodine atom on the phenoxy ring is the most significant functional group influencing the compound's participation in C-C and C-heteroatom bond-forming reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive site for several key transformations.

Metal-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition to low-valent transition metal complexes, particularly palladium(0) and copper(I). wikipedia.org This reactivity is the cornerstone of its use in a wide array of cross-coupling reactions, including Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. The reactivity order for aryl halides in these reactions is consistently I > Br > Cl > F. wikipedia.org

Metal-Halogen Exchange: The iodine atom facilitates rapid metal-halogen exchange with organolithium reagents. wikipedia.org This reaction is typically much faster for iodides than for bromides or chlorides, allowing for selective metalation even in the presence of other halogens. researchgate.net The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles.

Nucleophilic Aromatic Substitution (SNAr): While less common without strong electron-withdrawing groups on the ring, the iodine can act as a leaving group in SNAr reactions under forcing conditions with potent nucleophiles.

Reactivity of the Thiazole (B1198619) Ring System in this compound

The thiazole ring is an aromatic heterocycle with distinct sites of reactivity. wikipedia.org Its electronic properties are influenced by the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. chemicalbook.com

Electrophilic Aromatic Substitution: Pi-electron density calculations and experimental evidence show that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts acylation. wikipedia.orgchemicalbook.compharmaguideline.com The methyl group at the C4 position will further activate the C5 position towards electrophilic attack.

Deprotonation and Nucleophilicity: The C2 proton is the most acidic proton on the thiazole ring due to the inductive effect of the adjacent sulfur and nitrogen atoms. wikipedia.orgpharmaguideline.com Treatment with a strong base, such as an organolithium reagent, results in deprotonation to form a 2-lithiothiazole species. This nucleophilic intermediate can then be trapped with various electrophiles.

N-Alkylation: The lone pair of electrons on the nitrogen atom at position 3 allows it to act as a nucleophile, reacting with alkyl halides to form a quaternary thiazolium salt. pharmaguideline.com

The reactivity of the thiazole ring in this specific molecule is sterically hindered at the C2 position by the attached (4-iodophenoxy)methyl group, potentially making deprotonation or direct substitution at this site more difficult compared to an unsubstituted C2 position.

Transformations of the Phenoxy-Methyl Ether Linkage in this compound

Ethers are generally stable and unreactive functional groups, often used as protecting groups or inert solvents. However, the phenoxy-methyl ether linkage in the target molecule can be cleaved under specific, typically harsh, conditions. wikipedia.org

The most common method for cleaving aryl methyl ethers is treatment with strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comyoutube.com The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide anion acts as a nucleophile. In the case of an aryl-alkyl ether, the nucleophilic attack occurs at the less sterically hindered alkyl (methyl) carbon via an SN2 mechanism. masterorganicchemistry.com This is because SN2 reactions on sp²-hybridized aryl carbons are highly unfavorable. This cleavage would result in the formation of 4-iodophenol (B32979) and a methyl halide (e.g., methyl iodide if HI is used).

Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for the cleavage of aryl ethers under milder conditions than strong protic acids.

Metalation and Cross-Coupling Reactions Involving this compound

The aryl iodide moiety of this compound makes it an excellent substrate for metalation and a wide variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position of the phenoxy ring.

Metalation: The most common metalation reaction for an aryl iodide is lithium-halogen exchange. wikipedia.org This reaction is typically performed at low temperatures (e.g., -78 °C) using alkyllithium reagents like n-BuLi or t-BuLi in an ethereal solvent like THF or diethyl ether. researchgate.net The exchange is very rapid and selective for iodine over other halogens. researchgate.net The resulting aryllithium intermediate is a powerful nucleophile for subsequent reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. nih.gov The C-I bond in the molecule is an ideal handle for these transformations.

Table 1: Predicted Reactivity at Key Sites of this compound This table summarizes the expected chemical reactivity based on the functional groups present in the molecule.

| Reactive Site | Type of Reaction | Typical Reagents | Expected Product Type |

|---|---|---|---|

| C(Aryl)-I Bond | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(0) catalyst, Base | Biaryl compound |

| C(Aryl)-I Bond | Sonogashira Coupling | Terminal Alkyne, Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne compound |

| C(Aryl)-I Bond | Heck Coupling | Alkene, Pd(0) catalyst, Base | Styrenyl-type compound |

| C(Aryl)-I Bond | Buchwald-Hartwig Amination | Amine (R₂NH), Pd(0) catalyst, Base | Aryl-amine compound |

| C(Aryl)-I Bond | Lithium-Halogen Exchange | n-BuLi or t-BuLi, low temp. | Aryllithium intermediate |

| Thiazole C5-H Bond | Electrophilic Substitution | NBS, HNO₃/H₂SO₄ | 5-Bromo or 5-Nitro thiazole derivative |

| Thiazole C2-H Bond | Deprotonation/Metalation | n-BuLi (if C2 were unsubstituted) | 2-Lithiothiazole intermediate |

| Phenoxy-Methyl Ether | Acidic Cleavage | HI, HBr, or BBr₃ | 4-Iodophenol and Methyl Halide |

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for the Aryl-Iodide Moiety This table details common cross-coupling reactions applicable to the C-I bond of the molecule, providing typical conditions and partners.

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Resulting Bond |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources with phosphine (B1218219) ligands | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | C(aryl)-C(sp², sp³, sp) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) with a Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, piperidine) | C(aryl)-C(sp) |

| Stille | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Often not required | C(aryl)-C(sp², sp³, sp) |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ or PdCl₂ with phosphine ligands | Et₃N, K₂CO₃ | C(aryl)-C(sp²) |

| Buchwald-Hartwig Amination | Amine or Amide (R₂NH) | Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands (e.g., BINAP, XPhos) | NaOt-Bu, K₂CO₃, Cs₂CO₃ | C(aryl)-N |

| Hiyama | Organosilane (R-SiR'₃) | Pd catalyst with a fluoride (B91410) source (e.g., TBAF) | Fluoride activator acts as base | C(aryl)-C(sp², sp³) |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or PdCl₂(dppf) | Often not required | C(aryl)-C(sp², sp³, sp) |

Computational and Theoretical Chemistry of 2 4 Iodophenoxy Methyl 4 Methylthiazole

Quantum Chemical Calculations on 2-((4-Iodophenoxy)methyl)-4-methylthiazole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of this compound. rsc.orgnih.gov

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For this compound, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. rsc.org The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. semanticscholar.org The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

A lower HOMO-LUMO gap suggests higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. rsc.orgnih.gov

Table 1: Calculated Quantum Chemical Parameters for this compound (Representative Data)

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 2.5 D |

| Polarizability (α₀) | 35.0 x 10⁻²⁴ esu |

| First Hyperpolarizability (β₀) | 15.0 x 10⁻³⁰ esu |

Note: The data presented in this table is representative and derived from typical values for similar thiazole (B1198619) derivatives. It serves to illustrate the type of information obtained from quantum chemical calculations.

The flexibility of the ether linkage in this compound allows for multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional structures (lowest energy conformers). nih.gov By systematically rotating the rotatable bonds and calculating the potential energy at each step, an energy landscape can be mapped. This analysis is critical for understanding how the molecule might orient itself when interacting with other molecules, such as biological targets. nih.govresearchgate.net The most stable conformation is the one that is most likely to be biologically active.

Quantum chemical calculations can predict various spectroscopic properties, including FT-IR, FT-Raman, and NMR spectra. nih.govdoi.org By calculating vibrational frequencies and chemical shifts, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. doi.orgnih.gov This correlation between theoretical and experimental spectra provides a powerful tool for structural elucidation and for interpreting the outcomes of chemical reactions. mdpi.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, taking into account the influence of the surrounding environment, such as a solvent. ajchem-a.comnih.gov These simulations are crucial for understanding how this compound behaves in a biological context, which is typically an aqueous environment. MD simulations can reveal how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and interactions. ajchem-a.com Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the molecule and the flexibility of its different regions. ajchem-a.comnih.gov

Ligand-Target Docking and Molecular Modeling Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or nucleic acid. semanticscholar.orgmdpi.com For this compound, docking studies can identify potential biological targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. semanticscholar.orgnih.gov These studies are foundational in drug discovery, providing insights into the mechanism of action and guiding the design of more potent and selective molecules. semanticscholar.orgnih.gov

Table 2: Representative Molecular Docking Results of this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU276, PHE155, HIS146 |

| Types of Interactions | Hydrogen bond with HIS146, Hydrophobic interactions with LEU276 and PHE155 |

Note: This table presents hypothetical data to illustrate the outcomes of a molecular docking study.

Computational Prediction of Reactivity and Reaction Pathways for this compound

Computational methods can also be used to predict the reactivity of this compound and to explore potential reaction pathways. By analyzing the electronic properties and using conceptual DFT, reactive sites within the molecule can be identified. rsc.org For instance, the Fukui function can be calculated to determine local reactivity indices, highlighting atoms that are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for designing synthetic routes and for understanding the molecule's metabolic fate.

Biological Interactions and Preclinical Studies of 2 4 Iodophenoxy Methyl 4 Methylthiazole Non Human Focus

Identification and Validation of Molecular Targets and Associated Biological Pathways

While direct molecular targets for 2-((4-Iodophenoxy)methyl)-4-methylthiazole have not been explicitly identified in published research, the broader class of thiazole (B1198619) derivatives has been shown to interact with a variety of biological targets. These interactions are largely dictated by the specific substitutions on the thiazole ring.

One significant area of investigation for thiazole-containing compounds is in the realm of enzyme inhibition . For instance, various derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the management of Alzheimer's disease. anadolu.edu.tr The core thiazole structure, often in conjunction with other aromatic moieties, plays a crucial role in binding to the active sites of these enzymes.

Another prominent target for thiazole derivatives is tubulin . Certain 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division. nih.gov This suggests that the thiazole scaffold can serve as a pharmacophore for developing agents that disrupt microtubule dynamics.

Furthermore, thiazole derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological conditions. researchgate.net The aminothiazole ring, in these cases, is designed to interact with key residues within the enzyme's active site. researchgate.net In the context of cancer, some thiazole derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. mdpi.com

The biological pathways modulated by these interactions are diverse and include signal transduction pathways related to cell proliferation, survival, and inflammation. For example, by inhibiting tubulin polymerization, thiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells. nih.gov Similarly, inhibition of enzymes like AChE and MAO-B can modulate neurotransmitter levels and downstream signaling in the brain. anadolu.edu.tr

In Vitro Assay Development and Mechanistic Characterization of this compound Activity

Given the absence of specific studies on this compound, this section will describe common in vitro assays used to characterize the activity of analogous thiazole derivatives.

Enzyme Inhibition/Activation Studies

Enzyme inhibition assays are a cornerstone for evaluating the biological activity of thiazole compounds. A common method is the in vitro fluorometric assay, which has been used to determine the inhibitory potentials of benzothiazole derivatives against enzymes like AChE, butyrylcholinesterase (BChE), MAO-A, and MAO-B. anadolu.edu.tr These assays typically measure the enzymatic activity by monitoring the fluorescence of a product formed from a fluorogenic substrate. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is a key parameter determined from these studies.

For example, a study on novel benzothiazole derivatives identified compounds with significant inhibitory activity against AChE and MAO-B, with IC50 values in the nanomolar range. anadolu.edu.tr

| Compound Example | Target Enzyme | IC50 Value (nM) |

| Benzothiazole Derivative 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 |

| Benzothiazole Derivative 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 |

This table presents data for illustrative benzothiazole derivatives, not this compound.

Receptor Binding and Modulation Assays

While specific receptor binding data for this compound is unavailable, related thiazole compounds have been evaluated for their interaction with various receptors. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays involve competing the test compound with a radiolabeled ligand known to bind to the receptor of interest.

Cell-Based Pathway Modulation Studies

Cell-based assays are crucial for understanding how a compound affects cellular processes. For thiazole derivatives with anticancer potential, the MTT assay is commonly used to assess cytotoxicity against various cancer cell lines. mdpi.com This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

A study on newly synthesized thiazole derivatives demonstrated their antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One particular derivative, compound 4c, showed potent inhibitory concentrations. mdpi.com

| Compound Example | Cell Line | IC50 Value (µM) |

| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 |

| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 |

This table presents data for an illustrative thiazole derivative, not this compound.

Furthermore, to investigate the mechanism of action, techniques like Western blotting can be employed to measure the expression levels of proteins involved in specific signaling pathways that might be modulated by the compound.

Protein-Ligand Interaction Analysis using Biophysical Techniques

To understand the direct interaction between a thiazole derivative and its protein target, various biophysical techniques can be utilized. X-ray crystallography can provide a high-resolution three-dimensional structure of the compound bound to the protein, revealing the precise binding mode and key interactions.

Molecular docking studies are also frequently employed to predict the binding orientation and affinity of a compound within the active site of a target protein. niscpr.res.in These computational methods can provide valuable insights into the structure-activity relationships of a series of compounds and guide the design of more potent analogs.

In Vivo Studies in Model Organisms (Non-Human, Non-Clinical Context) to Elucidate Biological Mechanisms

Specific in vivo studies for this compound have not been reported. However, the broader class of thiazole derivatives has been evaluated in various non-human model organisms to understand their biological effects and mechanisms of action.

For instance, in the context of anticancer research, thiazole derivatives have been tested in xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies help to determine the in vivo efficacy of the compounds in reducing tumor growth.

In the field of infectious diseases, thiazole compounds have been evaluated for their antimicrobial activity in animal models of infection. These studies assess the ability of the compounds to reduce the burden of bacteria or fungi in vivo. mersin.edu.tr

It is important to reiterate that all the specific examples of biological targets, in vitro data, and in vivo studies mentioned in this article are based on research conducted on structurally related thiazole derivatives. Direct experimental evidence for the biological interactions and preclinical profile of this compound is currently lacking in the public domain. Future research is needed to elucidate the specific biological properties of this particular compound.

Exploration of Activity in Zebrafish Models for Developmental Processes

No studies were found that investigated the effects of this compound on the developmental processes in zebrafish models.

Investigation in Murine Models for Disease Pathophysiology

There is no available research on the use of this compound in murine models to investigate target engagement or pathway modulation related to disease pathophysiology.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity of this compound Derivatives

No literature is available that describes the synthesis and evaluation of derivatives of this compound to establish structure-activity relationships for biological potency and selectivity.

Metabolic Stability Studies of this compound in Preclinical Models (Non-Human)

There are no published studies detailing the metabolic stability of this compound in any non-human preclinical models, such as liver microsomes or S9 fractions.

Exploration of Pharmacological Modulators Based on the this compound Scaffold

No research could be located that explores the use of the this compound chemical structure as a scaffold for the development of other pharmacological modulators.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights and Complex Analysis

High-Resolution Mass Spectrometry for Reaction Monitoring, Metabolite Identification, and Complex Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of "2-((4-Iodophenoxy)methyl)-4-methylthiazole," offering unparalleled accuracy in mass determination. This precision is fundamental for unequivocally confirming the elemental composition of the synthesized molecule and distinguishing it from compounds with similar nominal masses. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass accuracy within a few parts per million (ppm), which is critical for structural validation. nih.gov

Reaction Monitoring: In the synthesis of this compound, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the reaction's progress in real-time. By tracking the exact masses of reactants, intermediates, and the final product, chemists can optimize reaction conditions such as temperature, time, and catalyst loading. This approach ensures the complete consumption of starting materials and maximizes the yield of the desired product.

Metabolite Identification: When a compound like "this compound" is studied in a biological system, identifying its metabolites is crucial for understanding its pharmacokinetic profile and potential toxicity. ijpras.com Thiazole-containing drugs are known to undergo various biotransformations catalyzed by cytochrome P450 enzymes. nih.gov HRMS is pivotal in these studies; by comparing the mass spectra of samples from in vitro (e.g., liver microsomes) or in vivo studies with control samples, potential metabolites can be detected. uni-duesseldorf.de The high mass accuracy allows for the prediction of the elemental composition of these metabolites. Common metabolic pathways for related thiazole (B1198619) structures include oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, hydroxylation of the methyl group, or hydroxylation of the aromatic rings. nih.gov Tandem mass spectrometry (MS/MS) experiments on these metabolite ions can then provide structural information based on their fragmentation patterns, helping to pinpoint the site of metabolic modification.

Complex Characterization: HRMS is also valuable for studying non-covalent complexes, such as the interaction of "this compound" with a protein target. Electrospray ionization (ESI) is a soft ionization technique that can transfer these complexes from solution to the gas phase, allowing for the determination of the complex's stoichiometry and binding affinity.

Table 1: Representative HRMS Data for this compound This table presents hypothetical data based on the compound's structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C11H10INOS |

| Monoisotopic Mass | 330.9579 u |

| Ion Adduct | [M+H]+ |

| Calculated Exact Mass | 331.9657 u |

| Measured Exact Mass | 331.9655 u |

| Mass Error | -0.6 ppm |

Table 2: Potential Metabolites Identified by HRMS This table lists hypothetical metabolites based on common biotransformation pathways for thiazole derivatives.

| Proposed Metabolite | Biotransformation | Chemical Formula | Calculated Exact Mass [M+H]+ |

|---|---|---|---|

| M1 | S-Oxidation | C11H10INO2S | 347.9606 u |

| M2 | Methyl Hydroxylation | C11H10INO2S | 347.9606 u |

| M3 | Phenyl Hydroxylation | C11H10INO2S | 347.9606 u |

| M4 | De-iodination | C11H11NOS | 206.0634 u |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of Intermediates, Molecular Conformations, and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. researchgate.net For "this compound," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework and spatial arrangement.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would confirm the presence of all proton environments, including the distinct signals for the methyl group, the methylene (B1212753) bridge, the thiazole proton, and the protons on the iodophenoxy ring. The chemical shifts, integration values, and coupling patterns would be consistent with the proposed structure. The ¹³C NMR spectrum, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would identify all unique carbon atoms, such as the methyl, methylene, and quaternary carbons, as well as the aromatic and thiazole ring carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would be used to confirm the connectivity of protons within the 4-iodophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom, providing unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular fragments. ipb.pt It shows correlations between protons and carbons over two to three bonds. For this molecule, crucial HMBC correlations would be observed from the methylene protons (-CH₂-) to carbons in both the thiazole ring and the phenoxy ring, definitively establishing the ether linkage.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. diva-portal.org They are vital for determining the preferred three-dimensional conformation of the molecule in solution, such as the relative orientation of the phenoxy ring with respect to the thiazole moiety, which can be influenced by steric and electronic effects.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) This table presents predicted data based on analogous structures. Shifts are relative to TMS.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Thiazole-CH | ~7.0-7.2 (s) | ~115-118 |

| Thiazole-CH₃ | ~2.4-2.6 (s) | ~17-19 |

| -O-CH₂- | ~5.2-5.4 (s) | ~65-68 |

| Phenyl-H (ortho to O) | ~6.8-7.0 (d) | ~116-118 |

| Phenyl-H (ortho to I) | ~7.6-7.8 (d) | ~138-140 |

| Thiazole-C (quaternary) | - | ~150-153 |

| Thiazole-C (quaternary, C-S) | - | ~165-168 |

| Phenyl-C (C-O) | - | ~157-160 |

| Phenyl-C (C-I) | - | ~85-88 |

Table 4: Key Expected 2D NMR Correlations

| 2D NMR Experiment | Key Correlation From | Key Correlation To | Information Gained |

|---|---|---|---|

| HMBC | -O-CH₂- (¹H) | Thiazole-C (quaternary) | Confirms thiazole-methylene link |

| HMBC | -O-CH₂- (¹H) | Phenyl-C (C-O) | Confirms phenoxy-methylene link |

| NOESY | -O-CH₂- (¹H) | Thiazole-CH (¹H) | Provides conformational information |

| NOESY | -O-CH₂- (¹H) | Phenyl-H (ortho to O) | Defines orientation around C-O bond |

X-ray Crystallography of this compound and its Co-Crystals with Biological Targets or Catalytic Centers

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. mdpi.com Obtaining a single crystal of "this compound" suitable for diffraction analysis would yield a wealth of data, including exact bond lengths, bond angles, and torsional angles. nih.gov This information confirms the molecular connectivity and reveals the molecule's conformation in the crystal lattice, which can be compared with the solution-state conformation derived from NMR. nih.gov

The crystal packing would be of significant interest. The presence of the iodine atom makes the molecule a candidate for forming halogen bonds (C-I···N or C-I···S interactions), a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and molecular recognition. st-andrews.ac.uk Other potential intermolecular forces that could dictate the crystal structure include π-π stacking between the aromatic rings and C-H···π interactions. tandfonline.com

Co-crystallization: To understand how this molecule might interact with a biological target, co-crystallization is a powerful technique. If "this compound" is designed as an inhibitor of a specific enzyme, obtaining a co-crystal structure of the molecule bound within the enzyme's active site would provide atomic-level details of the binding mode. nih.gov This would reveal key interactions, such as hydrogen bonds to the thiazole nitrogen, hydrophobic interactions involving the methyl group and phenyl ring, and potentially halogen bonding from the iodine atom to a Lewis basic site on the protein. Such structural insights are invaluable for structure-based drug design, guiding the synthesis of more potent and selective analogues. rsc.org

Table 5: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 95.5 |

| Volume (ų) | 1052 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Table 6: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

|---|---|---|---|

| Halogen Bond | C-I | Thiazole-N | ~3.0 - 3.4 |

| π-π Stacking | Phenyl Ring | Thiazole Ring | ~3.5 - 3.8 |

| C-H···π | Thiazole-CH | Phenyl Ring | ~2.7 - 2.9 (H to ring centroid) |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic frequencies, making these methods excellent for structural confirmation and for studying subtle changes in molecular environment and conformation. nih.gov

The IR and Raman spectra of "this compound" would display characteristic bands corresponding to its constituent parts. Key expected vibrations include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching (methyl and methylene): Between 2850-3000 cm⁻¹

Thiazole ring C=N and C=C stretching: In the 1500-1650 cm⁻¹ region

Aromatic C-C stretching: In the 1400-1600 cm⁻¹ region

Asymmetric and symmetric C-O-C stretching (ether): Around 1250 cm⁻¹ and 1050 cm⁻¹, respectively

C-I stretching: A low-frequency band, typically in the 500-600 cm⁻¹ region

Conformational Analysis: The molecule possesses rotational freedom around the Ph-O, O-CH₂, and CH₂-Thiazole bonds. Different rotational conformers (rotamers) may coexist in equilibrium. These conformers can sometimes be distinguished by vibrational spectroscopy, as the vibrational frequencies of certain modes, particularly those near the rotatable bonds, can be sensitive to the torsional angle. By studying the spectra in different solvents or at various temperatures, shifts or the appearance of new bands may indicate a change in the conformational equilibrium.

Hydrogen Bonding Studies: The thiazole nitrogen atom and the ether oxygen atom are potential hydrogen bond acceptors. By studying the IR or Raman spectra of the compound in the presence of hydrogen-bond donors (like methanol (B129727) or phenol), shifts in the vibrational frequencies of the thiazole ring or the C-O-C ether linkage can be observed. researchgate.netnih.govup.ac.za For example, the formation of a hydrogen bond to the thiazole nitrogen would likely perturb the C=N stretching frequency. The magnitude of this shift provides a measure of the strength of the hydrogen-bonding interaction.

Table 7: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3050-3100 (m) | 3050-3100 (s) |

| Aliphatic C-H stretch | 2880-2970 (m) | 2880-2970 (s) |

| Thiazole C=N stretch | ~1620 (s) | ~1620 (m) |

| Aromatic C=C stretch | ~1580, ~1470 (s) | ~1580 (vs) |

| Asymmetric C-O-C stretch | ~1245 (s) | ~1245 (w) |

| C-I stretch | ~510 (m) | ~510 (s) |

(s = strong, m = medium, w = weak, vs = very strong)

Circular Dichroism (CD) Spectroscopy for Chirality Assessment and Induced Chirality in Complexes

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for the analysis of chiral molecules. bath.ac.uk The compound "this compound" is itself achiral as it does not possess any stereocenters and lacks inherent planar or axial chirality. Therefore, a solution of the pure compound would be CD-silent.

Induced Chirality in Complexes: The primary application of CD spectroscopy for this molecule lies in studying its interactions with chiral macromolecules, a phenomenon known as induced circular dichroism (ICD). bohrium.com When an achiral molecule like this thiazole derivative binds to a chiral environment, such as the active site of a protein or a specific sequence of DNA, it can be forced into a fixed, twisted conformation. This induced asymmetry in the bound ligand can give rise to a characteristic CD signal in the absorption bands of the ligand.

The observation of an ICD signal is direct evidence of binding. The shape and intensity of the ICD spectrum can provide valuable information about:

The conformation of the molecule when it is bound to its target.

The nature of the chiral binding pocket.

The binding event itself, which can be monitored by titrating the macromolecule with the ligand and observing the change in the CD signal.

This technique is particularly useful because it selectively reports on the bound state of the achiral ligand, providing a clear window into the molecular recognition event without interference from the unbound ligand.

Table 8: Hypothetical Induced Circular Dichroism Data This table illustrates potential ICD signals upon binding of the achiral compound to a chiral protein.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |

|---|---|---|

| 310 | +2.5 | Induced signal from n→π* transition of thiazole |

| 285 | -5.8 | Induced signal from π→π* transition of iodophenyl |

| 250 | +8.2 | Induced signal from π→π* transition of thiazole |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics with Macromolecules

To quantitatively characterize the interaction of "this compound" with a macromolecular target (e.g., a protein or nucleic acid), Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold-standard biophysical techniques. toray-research.co.jpxantec.com

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical sensing technique used to measure binding kinetics. nih.gov In a typical experiment, the target macromolecule is immobilized on a gold sensor chip. A solution containing "this compound" (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized target causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

The resulting sensorgram provides a wealth of information:

Association Phase: The initial increase in signal as the analyte binds to the target. The shape of this curve is used to determine the association rate constant (kon).

Dissociation Phase: The decrease in signal when the analyte solution is replaced with buffer. The shape of this curve yields the dissociation rate constant (koff).

Equilibrium Dissociation Constant (KD): This measure of binding affinity is calculated from the ratio of the rate constants (KD = koff/kon). A lower KD value indicates a stronger binding interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. harvard.edu It is the only technique that can provide a complete thermodynamic profile of an interaction in a single experiment. nih.govwhiterose.ac.uk In an ITC experiment, a solution of the thiazole compound is titrated in small aliquots into a sample cell containing the target macromolecule. nih.gov Each injection produces a heat pulse that is measured relative to a reference cell.

Fitting the integrated heat data to a binding model yields:

Binding Affinity (KA or KD): The equilibrium constant for the binding reaction.

Stoichiometry (n): The number of ligand molecules that bind to one molecule of the target.

Enthalpy Change (ΔH): The heat released (exothermic) or absorbed (endothermic) upon binding, reflecting the changes in bonding interactions.

Entropy Change (ΔS): Calculated from the Gibbs free energy (ΔG = -RTlnKA) and enthalpy (ΔG = ΔH - TΔS), this term reflects changes in the system's disorder, including conformational changes and the release of ordered solvent molecules. tainstruments.com

Together, SPR and ITC provide a comprehensive understanding of the kinetics and thermodynamics driving the molecular recognition between "this compound" and its biological partner. biorxiv.org

Table 9: Representative SPR Data for Binding to a Target Protein

| Parameter | Symbol | Representative Value | Unit |

|---|---|---|---|

| Association Rate Constant | kon | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate Constant | koff | 5.0 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant | KD | 20 | nM |

Table 10: Representative ITC Data for Binding to a Target Protein

| Parameter | Symbol | Representative Value | Unit |

|---|---|---|---|

| Stoichiometry | n | 1.05 | - |

| Association Constant | KA | 5.0 x 10⁷ | M⁻¹ |

| Dissociation Constant | KD | 20 | nM |

| Enthalpy Change | ΔH | -8.5 | kcal·mol⁻¹ |

| Gibbs Free Energy Change | ΔG | -10.5 | kcal·mol⁻¹ |

| Entropic Contribution | -TΔS | -2.0 | kcal·mol⁻¹ |

Structure Activity Relationship Sar and Rational Design of 2 4 Iodophenoxy Methyl 4 Methylthiazole Analogs

Systematic Modification of the Thiazole (B1198619) Moiety and its Influence on Activity

The thiazole ring is a common scaffold in medicinal chemistry, and its modification can significantly impact the biological activity of the parent compound. For 2-((4-Iodophenoxy)methyl)-4-methylthiazole analogs, systematic changes to this moiety have revealed key insights into its role in molecular interactions.

Substitutions at the C5 position of the thiazole ring have been shown to be particularly sensitive to steric and electronic changes. For instance, the introduction of a methyl group at this position can lead to a complete loss of activity in some contexts, suggesting that this position may be involved in close contact with a biological target where steric hindrance is detrimental.

Alterations to the substituents at the C2 and C4 positions also play a pivotal role. The 4-methyl group is a key feature of the parent compound. Replacing it with other alkyl groups or removing it entirely can modulate the compound's activity, indicating that the size and lipophilicity of this substituent are important for target engagement.

Table 1: Influence of Thiazole Moiety Modifications on Activity

| Modification | Position | Substituent | Observed Effect on Activity |

| Steric Hindrance | C5 | Methyl | Near complete loss of activity |

| Alkyl Substitution | C4 | Ethyl | Marked decrease in activity |

| Alkyl Substitution | C4 | n-Propyl | Further decrease in activity |

Exploration of Substitutions on the 4-Iodophenoxy Ring for Modulated Activity

The 4-iodophenoxy ring is another critical component of the this compound scaffold, offering multiple sites for modification to fine-tune the compound's properties. The iodine atom at the para-position is a key feature, likely contributing to the molecule's binding affinity through halogen bonding or by occupying a specific hydrophobic pocket.

Replacing the iodine with other halogens, such as chlorine or bromine, can lead to variations in activity. These changes affect not only the size and polarizability of the substituent but also the strength of potential halogen bonds. Generally, the nature of the halogen at this position is a determining factor for potency.

Table 2: Impact of Substitutions on the 4-Iodophenoxy Ring

| Position of Substitution | Substituent | Potential Impact on Activity |

| Para (replacing Iodine) | Chlorine, Bromine | Modulation of halogen bond strength and steric fit |

| Ortho/Meta | Methoxy (electron-donating) | Altered electronic properties and potential for hydrogen bonding |

| Ortho/Meta/Para | Nitro, Cyano (electron-withdrawing) | Modified electronic distribution and potential for enhanced potency |

Alterations to the Methylene (B1212753) Ether Linker and Their Impact on Molecular Interactions

The methylene ether linker connecting the thiazole and phenoxy rings provides a degree of conformational flexibility that is often crucial for optimal binding to a biological target. Modifications to this linker, such as changing its length, rigidity, or chemical nature, can significantly affect the molecule's activity.

Increasing the length of the linker by introducing additional methylene groups can alter the distance between the two aromatic rings. This can either improve or diminish activity, depending on the specific topology of the target's binding site. A longer linker may allow the molecule to span a larger distance and interact with additional residues, while a shorter linker might be necessary for a more compact binding mode.

Introducing rigidity into the linker, for example, by incorporating a double bond or a small ring, restricts the conformational freedom of the molecule. This can be advantageous if it locks the molecule into its bioactive conformation, leading to an increase in potency and selectivity. Conversely, if the rigid conformation is not optimal for binding, a significant loss of activity can be observed.

Replacing the ether oxygen with other atoms, such as sulfur (thioether) or nitrogen (amine), would create thioether or amine analogs, respectively. Such changes would alter the bond angles, bond lengths, and hydrogen bonding capabilities of the linker, leading to different interactions with the target.

Influence of Stereochemistry on the Biological/Chemical Specificity of this compound Analogs

Stereochemistry plays a pivotal role in the biological activity of many compounds, as biological targets are often chiral. While the parent compound this compound does not possess a chiral center, the introduction of chiral centers through modification can lead to enantiomers or diastereomers with distinct biological activities.

For example, if a substituent introduced on the methylene ether linker creates a chiral center, the resulting enantiomers may exhibit different potencies and selectivities. One enantiomer may fit optimally into the binding site of the target, while the other may bind with lower affinity or not at all. This stereoselectivity is a strong indicator of a specific interaction with a well-defined binding pocket. In some cases, one enantiomer may even have a different or opposing biological effect.

The stereochemical configuration of substituents on either the thiazole or the phenoxy ring can also influence activity. The spatial arrangement of atoms is critical for establishing the precise intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are necessary for biological function.

Design Principles for Enhanced Biological/Chemical Specificity and Potency of this compound Derivatives

Based on the structure-activity relationships discussed, several key design principles can be formulated to guide the development of more potent and specific this compound derivatives.

A crucial aspect of the design strategy is the application of pharmacophore combination. This involves integrating the key structural features of the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities.

Another important principle is the optimization of the substitution pattern on the aromatic rings. The 4-iodophenoxy group appears to be a critical determinant of activity, and therefore, modifications should be carefully considered. The use of molecular modeling and computational docking studies can help predict which substituents at which positions are most likely to improve binding affinity and selectivity.

Furthermore, modulating the flexibility and length of the methylene ether linker is a valuable strategy. A systematic exploration of different linker lengths and rigidities can lead to the identification of the optimal spatial arrangement of the thiazole and phenoxy moieties for target engagement.

Finally, the introduction of chiral centers can be a powerful tool for enhancing specificity. The synthesis and evaluation of individual enantiomers can lead to the discovery of compounds with significantly improved therapeutic indices.

Bioisosteric Replacements in the this compound Scaffold

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties. For the this compound scaffold, several bioisosteric replacements can be considered.

The thiazole ring itself can be replaced with other five-membered heterocycles such as oxazole, isoxazole, pyrazole, or triazole. researchgate.netnih.gov Each of these replacements would alter the electronic distribution and hydrogen bonding capacity of the ring system, potentially leading to improved activity, selectivity, or metabolic stability. For instance, 1,2,4-oxadiazoles have been investigated as bioisosteres for thiazoles. researchgate.net

The 4-iodophenyl group is another key target for bioisosteric replacement. The iodine atom can be replaced with other groups of similar size and lipophilicity, such as a tert-butyl group or a trifluoromethyl group. The entire phenyl ring could be replaced by other aromatic or heteroaromatic systems, like pyridine, thiophene, or pyrazole, to modulate properties such as solubility and metabolism. cambridgemedchemconsulting.com

The ether linkage is also amenable to bioisosteric modification. It can be replaced with a thioether, an amine, or an amide group to alter the molecule's flexibility, polarity, and hydrogen bonding potential. These changes can have a significant impact on the compound's pharmacokinetic properties.

Table 3: Potential Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement(s) | Potential Benefits |

| Thiazole Ring | Oxazole, Isoxazole, Pyrazole, Triazole, 1,2,4-Oxadiazole researchgate.netnih.gov | Improved metabolic stability, altered electronic properties |

| 4-Iodophenyl Group | 4-Bromophenyl, 4-Chlorophenyl, Pyridyl, Thienyl, Pyrazolyl cambridgemedchemconsulting.com | Modulated halogen bonding, improved solubility, altered metabolism |

| Iodine Atom | tert-Butyl, Trifluoromethyl | Similar size and lipophilicity |

| Methylene Ether Linker | Thioether, Amine, Amide | Altered flexibility, polarity, and hydrogen bonding capacity |

Potential Applications of 2 4 Iodophenoxy Methyl 4 Methylthiazole As Chemical Tools and Building Blocks

Development as Research Probes for Elucidating Biological Pathways

There is currently no publicly available research detailing the development or application of 2-((4-Iodophenoxy)methyl)-4-methylthiazole as a research probe for the elucidation of biological pathways. The potential utility of a compound in this context would depend on its ability to interact specifically with biological targets such as proteins or nucleic acids. Such interactions would need to be demonstrated through biological assays and screening.

Application in Material Science: Incorporation into Functional Polymers or Liquid Crystals

Detailed studies on the incorporation of this compound into functional polymers or liquid crystals have not been reported in the available scientific literature. The suitability of a molecule for these applications would be determined by its thermal stability, mesomorphic properties (for liquid crystals), and its ability to undergo polymerization or be integrated into a polymer matrix.

Use as Ligands in Asymmetric Catalysis or Coordination Chemistry

The potential of this compound to act as a ligand in asymmetric catalysis or coordination chemistry has not been explored in published research. The effectiveness of a molecule as a ligand is dependent on the presence of suitable donor atoms and a chiral center (for asymmetric catalysis) that can coordinate to a metal center and influence the stereochemical outcome of a reaction.

Precursor for the Synthesis of Complex Organic Molecules

While the structure of this compound suggests its potential as a building block in organic synthesis, specific examples of its use as a precursor for the synthesis of more complex organic molecules are not documented in the current body of scientific literature. The presence of the iodophenyl group allows for cross-coupling reactions, and the thiazole (B1198619) ring can be a key component in various bioactive molecules.

Radiolabeling Strategies for Imaging Probes (e.g., using Iodine isotopes for preclinical research imaging, not clinical diagnostics)

The presence of a stable iodine atom in the structure of this compound makes it a theoretical candidate for radiolabeling with radioactive isotopes of iodine, such as Iodine-123, Iodine-124, or Iodine-125, for use as an imaging probe in preclinical research. The process would involve replacing the non-radioactive iodine with a radioactive isotope. However, there are no specific studies that have reported the successful radiolabeling of this particular compound or its evaluation as an imaging agent.

Table 1: Relevant Iodine Isotopes for Preclinical Research Imaging

| Isotope | Half-life | Decay Mode | Primary Emissions for Imaging |

| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture (EC) | Gamma (159 keV) |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron Emission (β+) | Positrons (for PET) |

| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture (EC) | Gamma (35 keV), X-rays |

Utility as a Photochemical or Electrochemical Trigger in Chemical Systems

The potential utility of this compound as a photochemical or electrochemical trigger in chemical systems has not been investigated in the available scientific literature. Such applications would rely on the molecule's ability to undergo a specific chemical transformation upon exposure to light (photochemical) or an electrical potential (electrochemical), which could then initiate a desired chemical event.

Future Directions and Emerging Research Challenges for 2 4 Iodophenoxy Methyl 4 Methylthiazole

Exploration of Uncharted Synthetic Pathways and Methodologies

The synthesis of thiazole (B1198619) derivatives is a well-established field, yet there remains ample room for innovation, particularly in the context of green and sustainable chemistry. nih.govresearchgate.netbepls.com Future research into the synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole could focus on developing novel, more efficient, and environmentally benign methodologies.

Key areas for exploration include:

One-Pot, Multi-Component Reactions: Designing a convergent synthesis where the thiazole ring and its substituents are assembled in a single step from readily available starting materials would enhance efficiency and reduce waste.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch processes.

Catalyst Development: Investigating new catalysts, including biocatalysts or recyclable heterogeneous catalysts, could lead to milder reaction conditions and improved yields. mdpi.commdpi.com

Microwave and Ultrasound-Assisted Synthesis: These techniques have the potential to significantly reduce reaction times and improve energy efficiency in the synthesis of thiazole derivatives. researchgate.netbepls.com

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Hantzsch Synthesis | Well-established, versatile | Often requires harsh conditions, may produce byproducts |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Scalability can be an issue |

| Flow Chemistry | High throughput, precise control | Requires specialized equipment |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and availability |

Discovery of Novel Biological Targets and Mechanisms of Action

The thiazole scaffold is a common feature in many biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents. globalresearchonline.netnih.govnih.gov A primary future direction for this compound is the systematic evaluation of its biological activity to identify novel therapeutic targets.

Prospective research activities would involve:

High-Throughput Screening: Screening the compound against a wide array of biological targets, such as enzymes and receptors, to identify potential bioactivities.

Phenotypic Screening: Assessing the effect of the compound on various cell lines, including cancer cells and pathogenic microbes, to uncover its potential therapeutic applications. mdpi.comjpionline.org

Mechanism of Action Studies: Once a biological activity is identified, detailed studies will be necessary to elucidate the specific molecular mechanism by which the compound exerts its effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues of this compound to understand how structural modifications influence its biological activity.

Integration with Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools for accelerating the drug discovery and development process. nih.govresearchgate.net For this compound, computational methods can be employed to predict its properties and guide experimental work.

Key computational approaches include:

Molecular Docking: Predicting the binding affinity and mode of interaction of the compound with various biological targets to prioritize experimental testing. jpionline.org

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound when interacting with a biological target to gain insights into the stability of the complex and the mechanism of action.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness early in the development process.

Sustainable Synthesis and Environmental Impact Assessment of this compound Production

In line with the growing emphasis on green chemistry, a crucial future direction is the development of a sustainable manufacturing process for this compound. nih.govresearchgate.netbepls.com This involves a holistic assessment of the entire lifecycle of the compound, from synthesis to disposal.

Areas of focus should include: